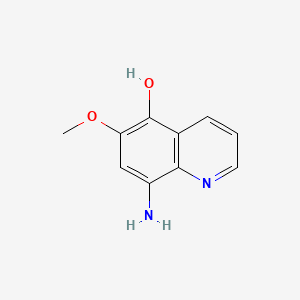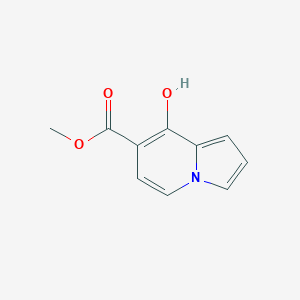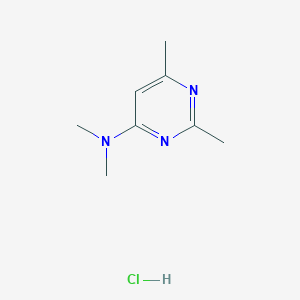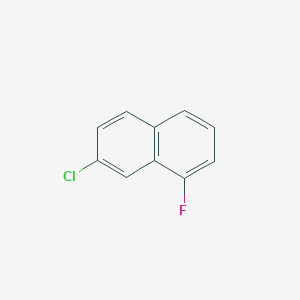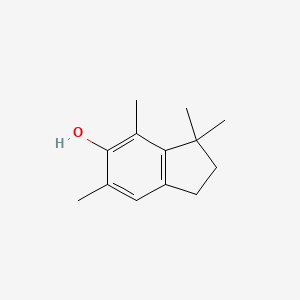
3,3,4,6-Tetramethylindan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,6-Tetramethylindan-5-ol is an organic compound with the molecular formula C13H18O It is a derivative of indan, characterized by the presence of four methyl groups and a hydroxyl group attached to the indan ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,6-Tetramethylindan-5-ol typically involves the reaction of isoolefins with secondary alkenylphenols in the presence of acidic catalysts. For example, the reaction of isobutene with bisphenol A in the presence of acid-activated clays can yield this compound . The reaction conditions usually involve temperatures ranging from 100°C to 250°C.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The use of acid-activated clays as catalysts and the reaction of isoolefins with secondary alkenylphenols are common practices. The process is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,6-Tetramethylindan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,4,6-Tetramethylindan-5-ol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3,4,6-Tetramethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,4,5-Tetramethylindane: Similar in structure but lacks the hydroxyl group.
3,3,4,6-Tetramethylindan-5-one: Similar structure with a ketone group instead of a hydroxyl group.
Uniqueness
3,3,4,6-Tetramethylindan-5-ol is unique due to the presence of both the hydroxyl group and the four methyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for various applications.
Eigenschaften
CAS-Nummer |
93892-36-5 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
3,3,4,6-tetramethyl-1,2-dihydroinden-5-ol |
InChI |
InChI=1S/C13H18O/c1-8-7-10-5-6-13(3,4)11(10)9(2)12(8)14/h7,14H,5-6H2,1-4H3 |
InChI-Schlüssel |
FHAYDZGZVUURDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1O)C)C(CC2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


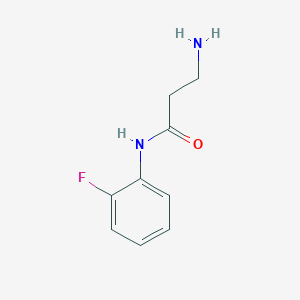
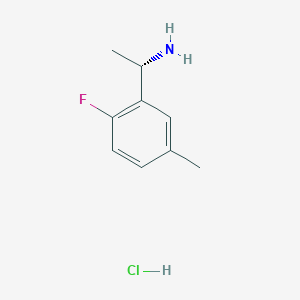

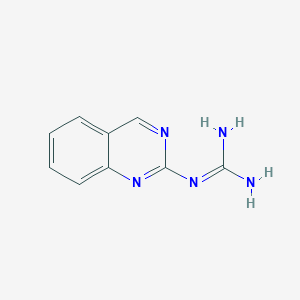
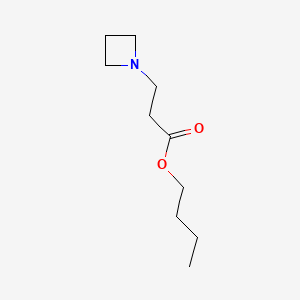
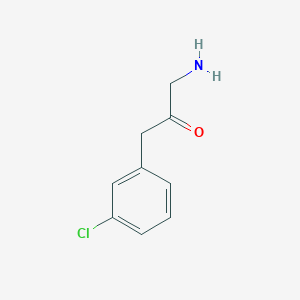
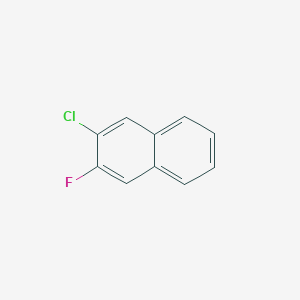
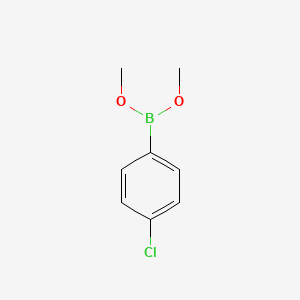
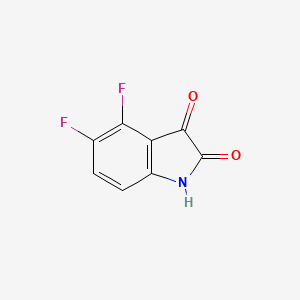
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
